N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl and ethylpiperidinyl intermediates. One common synthetic route includes:
Preparation of 1-cyanocyclohexane: This can be achieved through the reaction of cyclohexanone with cyanide sources such as sodium cyanide in the presence of a suitable catalyst.
Synthesis of 3-ethylpiperidine: This involves the alkylation of piperidine with ethyl halides under basic conditions.
Formation of the acetamide linkage: The final step involves the coupling of the 1-cyanocyclohexane and 3-ethylpiperidine intermediates using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the ethyl group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), sulfonates (e.g., tosylates)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide can be compared with other compounds that have similar structural features or applications:
N-(1-cyanocyclohexyl)-2-(3-methylpiperidin-1-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
N-(1-cyanocyclohexyl)-2-(3-propylpiperidin-1-yl)acetamide: Contains a propyl group, potentially leading to different pharmacokinetic properties.
N-(1-cyanocyclohexyl)-2-(3-phenylpiperidin-1-yl)acetamide: The presence of a phenyl group can significantly alter its chemical and biological properties.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-2-14-7-6-10-19(11-14)12-15(20)18-16(13-17)8-4-3-5-9-16/h14H,2-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNJZZSGLNLXKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)CC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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